2-(2-Amino-4-biphenyl)propionitrile
Description
Contextualization within Biphenyl-Containing Nitriles and Aminopropionitriles
The structure of 2-(2-Amino-4-biphenyl)propionitrile (B1178620) places it at the intersection of two important classes of organic compounds: biphenyls and aminonitriles.
Biphenyl-Containing Nitriles: The biphenyl (B1667301) moiety consists of two connected phenyl rings, forming a core structure found in numerous biologically active molecules and materials. researchgate.netrsc.org Biphenyl derivatives are known for their thermal stability and are utilized in the synthesis of pharmaceuticals, agrochemicals, and polymers. researchgate.netchemicalbook.com The introduction of a nitrile group (–C≡N) to this framework adds a versatile chemical handle. Nitriles are valuable synthetic intermediates that can be transformed into various other functional groups, including amines, carboxylic acids, aldehydes, and ketones. nih.govresearchgate.net The nitrile group's strong dipole moment and electrophilic carbon atom make it susceptible to nucleophilic attack, a key feature in its synthetic utility. nih.govnih.gov
Aminopropionitriles: This class of compounds is characterized by an amino group and a nitrile group attached to a three-carbon propane (B168953) chain. α-Aminonitriles, where the amino and nitrile groups are attached to the same carbon, are particularly significant as direct precursors to α-amino acids via hydrolysis. taylorandfrancis.com The reactivity of aminonitriles is exemplified by β-aminopropionitrile (BAPN), a well-studied irreversible inhibitor of the enzyme lysyl oxidase, which is crucial for collagen and elastin (B1584352) cross-linking. medchemexpress.comresearchgate.netnih.gov This inhibitory action stems from the chemical reactivity of the aminonitrile functional group. medchemexpress.com
2-(2-Amino-4-biphenyl)propionitrile uniquely combines the rigid, aromatic biphenyl core with the reactive α-aminonitrile functionality, creating a building block with potential for constructing complex, polycyclic, and biologically relevant molecules.
Significance as a Key Synthetic Precursor in Complex Organic Molecule Construction
The primary significance of 2-(2-Amino-4-biphenyl)propionitrile in organic synthesis is its role as a key intermediate in the preparation of more complex molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen (B1673479). echemi.comgoogle.com
A described manufacturing pathway highlights its precursor status. The synthesis involves a multi-step sequence starting from methyl benzylacetonitrile, which undergoes methylation, nitration, reduction, and acetylation, followed by further nitration. The resulting intermediate is hydrolyzed and then reacted with benzene (B151609) in the presence of copper powder, trichloroacetic acid, and amyl nitrite (B80452) to form a nitro-biphenyl precursor, which is finally reduced to yield 2-(2-Amino-4-biphenyl)propionitrile. echemi.com This compound is then further transformed into Flurbiprofen.
The value of such precursors lies in their ability to introduce specific structural motifs that are retained in the final target molecule. The biphenyl scaffold is a common feature in many pharmaceuticals due to its ability to interact with biological targets. researchgate.net The aminopropionitrile portion of the molecule provides the necessary reactive centers for subsequent chemical transformations to build the final drug structure. For instance, the amino group can be diazotized and replaced, and the nitrile group can be hydrolyzed to a carboxylic acid, which are common steps in pharmaceutical synthesis. google.com
Table 2: Application as a Synthetic Intermediate
| Precursor | Target Molecule | Application of Target |
| 2-(2-Amino-4-biphenyl)propionitrile | Flurbiprofen | Non-steroidal anti-inflammatory drug (NSAID) |
Source: ECHEMI, 2024; ResearchGate, 2015 echemi.comgoogle.com
Historical Development and Evolution of Synthetic Strategies for Related α-Aminonitriles
The synthesis of α-aminonitriles is a classic topic in organic chemistry, with its roots in the mid-19th century. The historical cornerstone for the synthesis of this functional group is the Strecker reaction , first reported by Adolph Strecker in 1850. acs.org This multicomponent reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide to produce an α-aminonitrile. acs.orgnih.gov Subsequent hydrolysis of the nitrile furnishes the corresponding amino acid. acs.org The Strecker synthesis was a landmark discovery, providing the first laboratory synthesis of amino acids and offering a potential model for their prebiotic origins. chemicalbook.com
The classical Strecker synthesis produces a racemic mixture of the α-aminonitrile. google.com For much of modern organic and medicinal chemistry, however, obtaining enantiomerically pure compounds is critical. This necessity drove the evolution of the Strecker reaction, leading to the development of asymmetric Strecker reactions . These modern strategies aim to control the stereochemical outcome of the reaction.
Key developments in the evolution of α-aminonitrile synthesis include:
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the amine or aldehyde substrate can direct the cyanide attack to one face of the intermediate imine, leading to a diastereomeric excess of one aminonitrile product. The auxiliary can then be cleaved to yield the enantiomerically enriched product.
Asymmetric Catalysis: The development of chiral catalysts represents a more efficient and elegant approach. Chiral catalysts, such as those based on metals like aluminum or zirconium, or purely organic molecules (organocatalysts), can create a chiral environment around the reacting species. This environment favors the formation of one enantiomer over the other, often with high enantioselectivity. The first asymmetric synthesis using a chiral catalyst was reported in the late 20th century, and the field has since expanded rapidly with the design of increasingly efficient catalytic systems. google.com
These advancements have transformed the Strecker and related reactions from a method to produce racemic mixtures into a powerful tool for the stereocontrolled synthesis of a vast array of natural and unnatural chiral α-amino acids and their precursor α-aminonitriles, which are vital for drug discovery and development. taylorandfrancis.comgoogle.com
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-[3-(aminomethyl)-4-phenylphenyl]acetonitrile |
InChI |
InChI=1S/C15H14N2/c16-9-8-12-6-7-15(14(10-12)11-17)13-4-2-1-3-5-13/h1-7,10H,8,11,17H2 |
InChI Key |
OTLPPWKDJYBWOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CC#N)CN |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 2 Amino 4 Biphenyl Propionitrile
Established Synthetic Routes to 2-(2-Amino-4-biphenyl)propionitrile (B1178620)
The traditional synthesis of 2-(2-Amino-4-biphenyl)propionitrile is a multistep process that strategically builds the molecule from simpler, readily available precursors. This approach is characterized by the sequential introduction of the essential functional groups and the biphenyl (B1667301) core.
A crucial step in the synthesis is the formation of the amino group on the biphenyl ring system. This is typically achieved through the reduction of a nitro group precursor. In a common synthetic sequence, the final step involves the reduction of 2-(2-nitro-4-biphenyl)propionitrile to yield the desired 2-(2-Amino-4-biphenyl)propionitrile. echemi.com This transformation is a standard reductive process in organic synthesis, effectively converting the nitro functionality into a primary amine.
The propionitrile (B127096) group (-CH(CH₃)CN) is introduced early in the synthetic sequence. The process often begins with methyl benzylacetonitrile, which is methylated using a reagent like dimethyl sulfate (B86663) to produce 2-phenylpropionitrile. echemi.com This nitrile-containing intermediate then undergoes further functionalization on the phenyl ring to build the final product.
A representative multistep synthesis of 2-(2-Amino-4-biphenyl)propionitrile starts with methyl benzylacetonitrile. echemi.com The key steps are outlined below:
Methylation: Methyl benzylacetonitrile is treated with dimethyl sulfate to form 2-phenylpropionitrile.
Nitration and Reduction: The resulting 2-phenylpropionitrile undergoes nitration, followed by reduction and acetylation to yield 2-(4-acetamido-3-nitrophenyl)propionitrile.
Hydrolysis and Diazotization: The acetyl group is removed by hydrolysis, and the subsequent intermediate is reacted with benzene (B151609).
Biphenyl Formation and Final Reduction: This reaction, facilitated by specific reagents, forms the biphenyl core, resulting in 2-(2-nitro-4-biphenyl)propionitrile. A final reduction step yields 2-(2-Amino-4-biphenyl)propionitrile. echemi.com
Table 1: Key Intermediates in the Multistep Synthesis
| Intermediate Compound | Role in Synthesis |
| Methyl benzylacetonitrile | Starting precursor for the propionitrile moiety. echemi.com |
| 2-Phenylpropionitrile | Formed by methylation; undergoes further ring functionalization. echemi.com |
| 2-(4-Acetamido-3-nitrophenyl)propionitrile | An intermediate where the amino group is protected and a nitro group is introduced. echemi.com |
| 2-(2-Nitro-4-biphenyl)propionitrile | The immediate precursor to the final product, containing the biphenyl core. echemi.com |
Advanced Catalytic Approaches in the Synthesis of Biphenyl-Aminopropionitrile Systems
Modern synthetic chemistry often employs advanced catalytic methods to improve efficiency and yield. While specific applications to 2-(2-Amino-4-biphenyl)propionitrile are not extensively detailed in the provided search results, general principles of transition metal-catalyzed reactions are highly relevant for the construction of its core structure.
The formation of the biphenyl core is a critical transformation. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful methods for creating carbon-carbon bonds between two aryl groups. nih.gov These reactions typically involve a palladium catalyst and are widely used in the synthesis of complex biaryl compounds. nih.gov For instance, the reaction of an aryl halide with an arylboronic acid (Suzuki coupling) or an arylzinc reagent (Negishi coupling) in the presence of a palladium catalyst can efficiently construct the biphenyl scaffold. nih.govnih.gov The development of highly active transition metal catalysts continues to enhance the efficiency of these processes. nih.gov
In the established multistep synthesis of 2-(2-Amino-4-biphenyl)propionitrile, specific reagents are employed to facilitate the formation of the biphenyl linkage. The reaction of the amino-substituted phenylpropionitrile derivative with benzene is carried out in the presence of copper powder, trichloroacetic acid, and amyl nitrite (B80452). echemi.com This set of reagents suggests a Sandmeyer-type reaction mechanism, where a diazonium salt is generated in situ and then coupled with benzene using a copper catalyst.
Table 2: Reagents and Their Functions in Biphenyl Formation
| Reagent | Function in the Reaction |
| Copper Powder | Likely acts as a catalyst in the coupling reaction to form the biphenyl bond. echemi.com |
| Trichloroacetic Acid | Provides the acidic medium necessary for the reaction. echemi.com |
| Amyl Nitrite | Acts as the diazotizing agent, converting the primary amino group into a diazonium salt. echemi.com |
Considerations for Sustainable Synthesis and Green Chemistry Principles
The traditional synthesis of biphenyl compounds and the introduction of a propionitrile side chain often involve multi-step processes that utilize hazardous reagents and generate significant waste. The application of green chemistry principles aims to mitigate these environmental and economic drawbacks by designing safer, more efficient, and sustainable synthetic routes.
Development of Environmentally Benign Reaction Protocols
The development of environmentally friendly reaction protocols for the synthesis of 2-(2-Amino-4-biphenyl)propionitrile focuses on two key transformations: the formation of the biphenyl core and the introduction of the aminopropionitrile moiety.
Biphenyl Core Synthesis: Moving Beyond Traditional Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, including the biphenyl linkage. However, it traditionally relies on palladium catalysts and often uses organic solvents. Greener adaptations of this method are being explored, such as using water as a solvent and employing more sustainable catalyst systems. For instance, a method for synthesizing flurbiprofen (B1673479), a structurally related compound, utilizes a palladium-carbon catalyst in a water-based system for the coupling reaction. google.com This approach not only reduces the reliance on volatile organic compounds (VOCs) but also allows for easier catalyst recovery and reuse.
Introduction of the Aminopropionitrile Moiety: Cyanide-Free Alternatives
The introduction of the nitrile group traditionally involves the use of highly toxic cyanide salts, such as sodium or potassium cyanide, in reactions like the Kolbe nitrile synthesis. primescholars.com This poses significant safety and environmental risks.
Modern, greener alternatives focus on cyanide-free methods. One promising strategy is the deoxygenative cyanation of benzylic alcohols using less toxic cyanide sources and photoredox catalysis. Another innovative approach is the use of p-toluenesulfonylmethyl isocyanide (TosMIC) in the van Leusen reaction, which converts ketones into nitriles in a cyanide-free manner. google.com While direct application to form the propionitrile side chain of the target molecule requires further research, these methods provide a clear pathway toward eliminating hazardous cyanide reagents from the synthesis.
A plausible greener synthetic route for 2-(2-Amino-4-biphenyl)propionitrile could therefore involve:
Direct C-H arylation of a suitable aniline (B41778) derivative with a substituted benzene to form the 2-amino-4-biphenyl core in a single, atom-economical step.
Followed by a greener α-functionalization of a precursor to introduce the propionitrile side chain, potentially via a cyanide-free method.
Evaluation of Atom Economy and Process Efficiency
To quantify the "greenness" of a synthetic route, two key metrics are often employed: Atom Economy and Process Mass Intensity (PMI).
Atom Economy
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mdpi.com The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
A higher atom economy indicates a more efficient and less wasteful process. Addition reactions, for example, have a 100% atom economy in theory. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.
Process Mass Intensity (PMI)
Process Mass Intensity (PMI) provides a more holistic view of the process efficiency by considering the total mass of all materials used (reactants, solvents, reagents, process aids) to produce a certain mass of the final product. nih.govunits.it The formula is:
PMI = Total Mass in a Process / Mass of Product
A lower PMI value signifies a greener and more sustainable process. The pharmaceutical industry, for instance, has adopted PMI as a key metric to benchmark and improve the sustainability of its manufacturing processes. units.itgoogle.com
Comparative Analysis of Synthetic Routes
To illustrate the impact of applying green chemistry principles, let's consider a hypothetical comparison between a "Traditional Route" and a "Greener Route" for the synthesis of a closely related compound, flurbiprofen. This comparison can serve as a model for evaluating the synthesis of 2-(2-Amino-4-biphenyl)propionitrile.
A greener approach, as outlined in a patent, aims to reduce the number of steps and use more environmentally friendly reagents. nih.gov For instance, a three-step synthesis starting from 2-fluoro-4-halogenated biphenyl and a cyanoacetate (B8463686) derivative is proposed to be safer and more suitable for industrial production. nih.gov
Below is an interactive data table that hypothetically compares a traditional and a greener synthetic route for a compound like 2-(2-Amino-4-biphenyl)propionitrile, based on data for the synthesis of flurbiprofen.
| Metric | Traditional Route (e.g., modified Gomberg-Bachmann) | Greener Route (e.g., Pd-catalyzed cross-coupling) google.com |
| Number of Steps | 5+ | 3 |
| Key Reagents | NaNO₂, CuBr, Benzene | Phenylboronic acid, Pd/C |
| Solvents | Benzene, CH₂Cl₂, H₂O | Water |
| Overall Yield | ~50% | >85% |
| Atom Economy (Calculated for key step) | Low (due to byproducts like N₂ and Cu salts) | Higher (fewer byproducts) |
| Process Mass Intensity (PMI) | High (significant solvent and reagent use) | Lower (reduced solvent use, recyclable catalyst) |
This table is a hypothetical comparison based on analogous reactions and serves to illustrate the potential improvements offered by greener synthetic methodologies.
The development and adoption of such greener routes, characterized by fewer steps, the use of less hazardous and recyclable materials, and improved efficiency metrics, are crucial for the sustainable production of 2-(2-Amino-4-biphenyl)propionitrile and other important chemical intermediates.
Chemical Reactivity and Transformation Pathways of 2 2 Amino 4 Biphenyl Propionitrile
Reactivity Governed by the Amine Functionality
The primary aromatic amine group in 2-(2-Amino-4-biphenyl)propionitrile (B1178620) is a site of significant chemical activity, primarily due to the lone pair of electrons on the nitrogen atom. This makes the amine group nucleophilic and basic, enabling it to participate in a variety of chemical reactions.
Nucleophilic Behavior in Condensation and Addition Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, capable of attacking electrophilic centers. This nucleophilicity is fundamental to its participation in condensation and addition reactions.
For instance, the amine can react with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases) through a condensation reaction. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
While specific studies on the condensation reactions of 2-(2-Amino-4-biphenyl)propionitrile are not extensively documented in publicly available literature, the general reactivity of aromatic amines suggests that it would readily undergo such transformations. The reaction conditions would likely involve an acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
The nucleophilic character of the amine also allows it to participate in addition reactions, such as Michael additions to α,β-unsaturated carbonyl compounds. In this type of reaction, the amine adds to the β-carbon of the unsaturated system.
Amine-Directed Cyclization and Derivatization Processes
The amino group can act as a directing group and a key participant in cyclization reactions, leading to the formation of various heterocyclic systems. The proximity of the amine to the other functional groups within the molecule can facilitate intramolecular reactions.
One important class of reactions is the synthesis of quinazolines. 2-Aminobenzonitriles are well-known precursors for the synthesis of quinazoline (B50416) derivatives. researchgate.netpearson.compearson.comstackexchange.comyoutube.com These reactions often involve the condensation of the 2-aminobenzonitrile (B23959) with an aldehyde or another suitable one-carbon synthon, followed by an intramolecular cyclization. The process can be catalyzed by various reagents, including acids and transition metals. researchgate.netpearson.com
Although direct examples for 2-(2-Amino-4-biphenyl)propionitrile are scarce, its structural similarity to other 2-aminobenzonitriles strongly suggests its utility in the synthesis of biphenyl-substituted quinazolines.
Furthermore, the amine functionality can be readily derivatized through reactions such as acylation and alkylation. Acylation with acyl chlorides or anhydrides would yield the corresponding amides. For example, the reaction of flurbiprofen (B1673479) with various amines in the presence of coupling agents like EDC and HOBt results in the formation of flurbiprofen amides. chemistryviews.org This indicates that the reverse reaction, the acylation of an amine like 2-(2-Amino-4-biphenyl)propionitrile, would be a straightforward process.
Alkylation of the amine can be achieved using alkyl halides, though over-alkylation to form secondary and tertiary amines can be a competing process.
Transformations Involving the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other important functionalities such as carboxylic acids and amines.
Hydrolysis and Reduction Reactions of the Nitrile Moiety
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The hydrolysis proceeds in a stepwise manner, with the amide being an intermediate in the formation of the carboxylic acid. nih.gov
Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid, such as sulfuric acid or hydrochloric acid, will typically lead to the formation of the corresponding carboxylic acid, in this case, 2-(2-Amino-4-biphenyl)propionic acid.
Base-catalyzed hydrolysis: Treatment with an aqueous base, such as sodium hydroxide, followed by acidification will also yield the carboxylic acid.
The reduction of the nitrile group provides a direct route to primary amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst). The product of the reduction of 2-(2-Amino-4-biphenyl)propionitrile would be 2-(2-Amino-4-biphenyl)propylamine. The reduction of a related compound, 2-(4-biphenyl)propionitrile, to its corresponding amine has been reported. quora.com
The following table summarizes the expected products from the hydrolysis and reduction of the nitrile group:
| Starting Material | Reaction | Product |
| 2-(2-Amino-4-biphenyl)propionitrile | Hydrolysis (acid or base) | 2-(2-Amino-4-biphenyl)propionic acid |
| 2-(2-Amino-4-biphenyl)propionitrile | Reduction (e.g., LiAlH4) | 2-(2-Amino-4-biphenyl)propylamine |
Participation in Diverse Heterocyclic Ring Formation
Beyond its conversion to carboxylic acids and amines, the nitrile group is a valuable synthon for the construction of various heterocyclic rings. The reactivity of the nitrile carbon as an electrophile and the ability of the nitrogen to participate in cyclization reactions are key to this versatility.
As mentioned previously, the combination of the ortho-amino group and the nitrile functionality makes 2-(2-Amino-4-biphenyl)propionitrile a likely precursor for quinazoline synthesis. researchgate.netpearson.compearson.comstackexchange.comyoutube.com
Furthermore, nitriles can react with other reagents to form a variety of heterocycles. For example, the reaction of nitriles with azides can lead to the formation of tetrazoles, and reactions with hydroxylamine (B1172632) can yield amidoximes, which are themselves precursors to other heterocyclic systems. While specific examples for 2-(2-Amino-4-biphenyl)propionitrile are not readily found in the literature, the general reactivity of the nitrile group suggests these transformations are plausible.
Reactivity of the Biphenyl (B1667301) System
The biphenyl moiety of the molecule is an aromatic system that can undergo electrophilic aromatic substitution reactions. The position of substitution on the biphenyl rings is influenced by the directing effects of the existing substituents: the amino group and the propionitrile (B127096) group.
The amino group is a strong activating group and an ortho-, para-director. The propionitrile group, due to the electron-withdrawing nature of the nitrile, is a deactivating group and a meta-director. In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially add to the more activated ring.
In the case of 2-(2-Amino-4-biphenyl)propionitrile, the ring bearing the amino group is significantly more activated than the unsubstituted phenyl ring. Therefore, electrophilic substitution is expected to occur on the substituted ring. The amino group will direct the incoming electrophile to the positions ortho and para to it. The position para to the amino group is already occupied by the second phenyl ring. The positions ortho to the amino group are at C3 and C1 (which is part of the biphenyl linkage). Steric hindrance from the adjacent phenyl group and the propionitrile side chain would likely influence the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.
The strong activating effect of the amino group may lead to polysubstitution, and in some cases, protection of the amino group (e.g., by acylation) may be necessary to control the reaction. The reactivity of the biphenyl system is a general characteristic of such compounds, and while specific studies on 2-(2-Amino-4-biphenyl)propionitrile are limited, these general principles of electrophilic aromatic substitution are well-established.
Analysis of Electrophilic Aromatic Substitution Patterns on the Biphenyl Core
The biphenyl core of 2-(2-Amino-4-biphenyl)propionitrile is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. The regioselectivity of these reactions is primarily governed by the directing effects of the existing substituents on the two phenyl rings.
The primary amino group (-NH₂) on one of the phenyl rings is a potent activating group and an ortho, para-director. ulethbridge.caorganicchemistrytutor.comyoutube.comsavemyexams.comlibretexts.orgyoutube.comlibretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during the substitution. ulethbridge.caorganicchemistrytutor.comyoutube.comsavemyexams.comlibretexts.orgyoutube.comlibretexts.org
Conversely, the propionitrile group [-CH(CH₃)CN] attached to the same ring, and the phenyl group on the adjacent ring, exert their own electronic influences. The cyano group (-CN) is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. youtube.com The second phenyl ring acts as a weakly activating ortho, para-directing substituent. youtube.com
In the case of 2-(2-Amino-4-biphenyl)propionitrile, the powerful activating and directing effect of the amino group is expected to dominate. Therefore, electrophilic substitution is most likely to occur on the ring bearing the amino and propionitrile groups. The substitution pattern will be directed to the positions ortho and para to the amino group. Given that the para position is occupied by the second phenyl ring, electrophilic attack is anticipated to occur at the positions ortho to the amino group, which are the 3- and 5-positions. Steric hindrance from the adjacent propionitrile group and the biphenyl twist angle may influence the ratio of substitution at these two positions.
Common electrophilic aromatic substitution reactions and their predicted outcomes on 2-(2-Amino-4-biphenyl)propionitrile are summarized in the table below.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(2-Amino-3-nitro-4-biphenyl)propionitrile and 2-(2-Amino-5-nitro-4-biphenyl)propionitrile |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-(2-Amino-3-bromo-4-biphenyl)propionitrile and 2-(2-Amino-5-bromo-4-biphenyl)propionitrile |
| Sulfonation | SO₃, H₂SO₄ | 2-Amino-4-biphenyl-3-sulfonic acid propionitrile and 2-Amino-4-biphenyl-5-sulfonic acid propionitrile |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(2-Amino-3-acyl-4-biphenyl)propionitrile and 2-(2-Amino-5-acyl-4-biphenyl)propionitrile |
It is important to note that the amino group may require protection, for example, through acetylation to form an amide, to prevent side reactions and to moderate its activating effect during certain electrophilic aromatic substitutions.
Further Aryl-Aryl Coupling Reactions for Biphenyl Extension
The biphenyl structure of 2-(2-Amino-4-biphenyl)propionitrile can be further extended through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in synthesizing more complex poly-aryl systems. To engage in these coupling reactions, the biphenyl core must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This can be achieved through electrophilic halogenation as discussed in the previous section.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. rsc.orgbeilstein-journals.orgnih.govnih.govbeilstein-journals.org A halogenated derivative of 2-(2-Amino-4-biphenyl)propionitrile, for instance, 2-(2-Amino-5-bromo-4-biphenyl)propionitrile, could be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce a third aromatic ring. rsc.orgbeilstein-journals.orgnih.govnih.govbeilstein-journals.org
A generalized reaction scheme is as follows:
Typical catalysts for this transformation include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or potassium phosphate. rsc.orgbeilstein-journals.orgnih.govnih.govbeilstein-journals.org
Heck Reaction:
The Heck reaction provides a means to couple an organohalide with an alkene to form a substituted alkene. nih.govnih.govwikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgrsc.org A halogenated 2-(2-Amino-4-biphenyl)propionitrile could react with various alkenes, such as acrylates or styrenes, to append a vinyl group to the biphenyl core. nih.govnih.govwikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgrsc.org
The general scheme for a Heck reaction is:
This reaction is typically catalyzed by palladium acetate (B1210297) or a similar palladium(II) precursor, often in the presence of a phosphine ligand and a base like triethylamine. nih.govnih.govwikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgrsc.org
The following table summarizes the potential for biphenyl extension via these coupling reactions.
| Coupling Reaction | Reactants | Typical Catalyst System | Potential Product Structure |
| Suzuki-Miyaura | Halogenated 2-(2-Amino-4-biphenyl)propionitrile, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Terphenyl or higher poly-aryl derivative |
| Heck | Halogenated 2-(2-Amino-4-biphenyl)propionitrile, Alkene | Pd(OAc)₂, PPh₃, Et₃N | Alkenyl-functionalized biphenyl derivative |
Stereochemical Control and Chirality in Chemical Transformations
The propionitrile side chain of 2-(2-Amino-4-biphenyl)propionitrile contains a chiral center at the carbon atom alpha to both the phenyl ring and the nitrile group. This chirality introduces the possibility of stereoisomerism, and the control of this stereocenter is a critical aspect of its chemical transformations.
Reactions involving the chiral center or its immediate vicinity can proceed with varying degrees of stereoselectivity, leading to the formation of diastereomers or enantiomers in unequal ratios. The stereochemical outcome is influenced by factors such as the nature of the reagents, the reaction conditions, and the presence of chiral catalysts or auxiliaries.
For instance, in reactions where the α-proton is abstracted to form a carbanion, subsequent electrophilic attack can occur from either face of the planar intermediate. The presence of the bulky biphenyl group and the linear nitrile group can create a sterically biased environment, potentially leading to diastereoselective transformations if another chiral center is present in the molecule or in a reactant. nih.govresearchgate.netnih.govacs.org
Enantioselective Synthesis and Chiral Resolution:
The synthesis of enantiomerically pure 2-(2-Amino-4-biphenyl)propionitrile or its derivatives is of significant interest, particularly for applications in pharmaceuticals where one enantiomer often exhibits the desired biological activity. nih.gov This can be achieved through several strategies:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other during the synthesis of the molecule. rsc.org
Chiral Resolution: Separating a racemic mixture of the compound into its individual enantiomers. This can be accomplished through techniques such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization, or through chiral chromatography. wikipedia.orggoogle.comgoogle.com
The following table outlines potential approaches for stereochemical control.
| Approach | Method | Objective |
| Asymmetric Synthesis | Use of chiral catalysts (e.g., chiral phosphine ligands in coupling reactions) or chiral auxiliaries. | To synthesize predominantly one enantiomer of a 2-(2-Amino-4-biphenyl)propionitrile derivative. |
| Diastereoselective Reactions | Reactions on the chiral molecule that create a new stereocenter, where the existing stereocenter influences the stereochemistry of the new one. | To control the relative stereochemistry of multiple chiral centers in a derivative. |
| Chiral Resolution | Formation of diastereomeric salts with a chiral acid or base, followed by fractional crystallization. | To separate a racemic mixture of 2-(2-Amino-4-biphenyl)propionitrile into its pure enantiomers. |
| Chiral Chromatography | Use of a chiral stationary phase in high-performance liquid chromatography (HPLC). | To analytically or preparatively separate the enantiomers of 2-(2-Amino-4-biphenyl)propionitrile. |
The development of stereoselective transformations is crucial for accessing the full potential of 2-(2-Amino-4-biphenyl)propionitrile as a chiral building block in organic synthesis.
Applications of 2 2 Amino 4 Biphenyl Propionitrile in Advanced Organic Synthesis
Role as a Versatile Building Block in Fine Chemical Synthesis
The unique structural features of 2-(2-Amino-4-biphenyl)propionitrile (B1178620) make it an invaluable starting material in fine chemical synthesis, particularly for pharmaceuticals and specialized heterocyclic compounds.
Precursor in the Synthesis of Complex Pharmaceutical Intermediates and Analogs (e.g., Flurbiprofen (B1673479) Derivatives)
2-(2-Amino-4-biphenyl)propionitrile serves as a crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen. echemi.com The manufacturing process can involve the methylation of methyl benzylacetonitrile with dimethyl sulfate (B86663) to yield 2-phenylpropionitrile. This is followed by a sequence of nitration, reduction, acetylation, and another nitration to produce 2-(4-acetamido-3-nitrophenyl)propionitrile. Subsequent hydrolysis to remove the acetyl group and a reaction with benzene (B151609) in the presence of copper powder, trichloroacetic acid, and amyl nitrite (B80452) affords 2-(2-nitro-4-biphenyl)propionitrile. The final step is the reduction of the nitro group to yield 2-(2-Amino-4-biphenyl)propionitrile. echemi.com
Furthermore, the core structure of 2-(2-Amino-4-biphenyl)propionitrile is a valuable scaffold for creating a variety of Flurbiprofen derivatives. By modifying the amino and propionitrile (B127096) functionalities, chemists can synthesize novel amide and other derivatives. nih.govnih.gov For instance, new Flurbiprofen amides have been synthesized by coupling Flurbiprofen with different substituted 2-phenethylamines, leading to compounds with potential antioxidant and anti-inflammatory properties. nih.gov These synthetic efforts aim to enhance the therapeutic efficacy, modify the pharmacokinetic profile, or reduce the side effects associated with the parent drug. nih.govnih.gov The synthesis of various heterocyclic derivatives, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, starting from 2-(2-fluoro-4-biphenylyl)propionic acid (a related compound), highlights the versatility of this structural motif in medicinal chemistry. nih.gov
Fundamental Component in the Construction of Nitrogen-Containing Heterocyclic Systems (e.g., Imidazoles, Oxazoles, Isothiazoles, 1,3,2-Diazaphospholidines)
The presence of the amino group and the nitrile functionality in 2-(2-Amino-4-biphenyl)propionitrile provides a reactive platform for the synthesis of a wide array of nitrogen-containing heterocycles. kit.edumit.eduorganic-chemistry.orgclockss.org These heterocyclic systems are of immense interest due to their prevalence in biologically active molecules and functional materials. kit.edu
Imidazoles: The amino group of 2-(2-Amino-4-biphenyl)propionitrile can react with various reagents to form the imidazole (B134444) ring. Classical methods for imidazole synthesis often involve the condensation of a 1,2-diamine equivalent with a carbonyl compound or its derivative. researchgate.netnih.gov For example, 1,2-diamino-arenes can react with Vilsmeier reagents under mild conditions with an oxidizing agent like diacetoxy-iodobenzene to form fused 2-amino-imidazoles. rsc.org The biphenyl (B1667301) moiety of the starting material would be incorporated into the final fused imidazole structure, offering a route to novel polycyclic aromatic systems.
Oxazoles: The synthesis of oxazoles can be achieved through various routes, often involving the cyclization of precursors containing both a nitrogen and an oxygen atom. beilstein-journals.orgbeilstein-journals.orgnih.gov While direct synthesis from 2-(2-Amino-4-biphenyl)propionitrile might require functional group manipulation, its derivatives can be valuable precursors. For instance, α-amino ketones, which can be conceptually derived from the starting material, are known to react with various reagents to form oxazoles. researchgate.net A more direct approach could involve the conversion of the amino group to a hydroxyl group, followed by cyclization reactions. The van Leusen oxazole (B20620) synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a powerful method for constructing the oxazole ring from aldehydes. nih.gov
Isothiazoles: Isothiazoles are another class of sulfur-containing heterocycles that can be synthesized using the versatile reactivity of the amino and nitrile groups. organic-chemistry.org For instance, a common strategy involves the reaction of a β-aminonitrile with a sulfur source. The amino group of 2-(2-Amino-4-biphenyl)propionitrile can be transformed into a suitable precursor for isothiazole (B42339) ring formation. One method involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source, which could be derived from the amino group of the starting material, to form 3,5-disubstituted isothiazoles. organic-chemistry.org
1,3,2-Diazaphospholidines: The synthesis of phosphorus-containing heterocycles like 1,3,2-diazaphospholidines can be envisioned starting from 2-(2-Amino-4-biphenyl)propionitrile. This would typically involve the reaction of the diamino derivative of the starting material (which would require reduction of the nitrile group to an amine) with a phosphorus trihalide or another suitable phosphorus electrophile. This reaction would lead to the formation of the five-membered ring containing two nitrogen atoms and one phosphorus atom.
Strategies for the Design and Synthesis of Functionally Modified Derivatives
The design and synthesis of functionally modified derivatives of 2-(2-Amino-4-biphenyl)propionitrile are driven by the need for molecules with tailored properties for specific applications, particularly in drug discovery and materials science. Key strategies revolve around the modification of the amino group, the propionitrile moiety, and the biphenyl backbone.
| Functional Group | Modification Strategy | Potential Derivatives | Applications |
| Amino Group | Acylation, Alkylation, Sulfonylation, Diazotization followed by substitution | Amides, Secondary/Tertiary amines, Sulfonamides, Halogenated or hydroxylated biphenyls | Modified pharmaceutical activity, Altered solubility and bioavailability, Precursors for further reactions |
| Propionitrile Moiety | Hydrolysis, Reduction, Cyclization reactions | Carboxylic acids, Amines, Heterocyclic rings (e.g., tetrazoles) | Introduction of new functional groups for biological interactions, Building blocks for larger molecules |
| Biphenyl Backbone | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted biphenyl derivatives | Fine-tuning of electronic and steric properties, Modulation of biological activity |
Functionalization of the amino group is a common strategy. Acylation can introduce various amide functionalities, potentially leading to new biologically active compounds. nih.gov Alkylation can yield secondary or tertiary amines, altering the basicity and lipophilicity of the molecule. Diazotization of the amino group provides a versatile intermediate that can be converted into a wide range of other functional groups, including halogens, hydroxyls, and cyano groups, further expanding the synthetic possibilities.
The propionitrile group is also a key handle for modification. Hydrolysis of the nitrile leads to the corresponding carboxylic acid, a crucial functional group in many pharmaceutical compounds, including Flurbiprofen itself. researchgate.net Reduction of the nitrile yields a primary amine, transforming the molecule into a diamino derivative that can be used to synthesize various nitrogen-containing heterocycles or polymers.
Modification of the biphenyl backbone, although more challenging, can be achieved through electrophilic aromatic substitution reactions. Introducing substituents onto the aromatic rings can significantly impact the molecule's electronic properties and three-dimensional shape, which can be critical for its interaction with biological targets.
Approaches to Chiral Synthesis Utilizing the Propionitrile Moiety
The propionitrile moiety in 2-(2-Amino-4-biphenyl)propionitrile introduces a stereocenter at the α-carbon, making chiral synthesis a critical aspect for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Several strategies can be employed for the chiral synthesis of derivatives of 2-(2-Amino-4-biphenyl)propionitrile:
Asymmetric Catalysis: One of the most powerful approaches involves the use of chiral catalysts to introduce the nitrile group or to functionalize the α-position in an enantioselective manner. For example, asymmetric hydrocyanation of a suitable α,β-unsaturated precursor could establish the chiral center.
Chiral Auxiliaries: Another common strategy is to attach a chiral auxiliary to the molecule, which directs a subsequent diastereoselective reaction at the α-position. After the desired stereochemistry is established, the auxiliary is removed.
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For instance, a lipase (B570770) could selectively hydrolyze the nitrile or an ester derivative of one enantiomer.
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material from nature to synthesize the target molecule. While less direct for this specific compound, it is a valuable strategy in asymmetric synthesis.
The development of efficient and scalable methods for the chiral synthesis of 2-(2-Amino-4-biphenyl)propionitrile and its derivatives is an active area of research, driven by the demand for single-enantiomer drugs with improved efficacy and reduced side effects.
Spectroscopic and Structural Characterization Methodologies for 2 2 Amino 4 Biphenyl Propionitrile
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2-(2-amino-4-biphenyl)propionitrile (B1178620), ¹H and ¹³C NMR are fundamental in confirming its molecular architecture.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-amino-4-biphenyl)propionitrile would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the biphenyl (B1667301) core would likely appear in the range of δ 6.6–7.3 ppm. The chemical shifts of these protons are influenced by the electronic effects of the amino and propionitrile (B127096) substituents. The protons of the propionitrile group, specifically the methylene (B1212753) (-CH₂-) and methine (-CH-) protons, would resonate in the aliphatic region of the spectrum. For instance, in analogous biphenyl nitriles, a methylene singlet is observed at δ 3.8–4.2 ppm. The amino group (-NH₂) protons would present as a broad singlet, with a chemical shift that can be influenced by solvent and concentration, typically in the range of δ 5–6 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-(2-amino-4-biphenyl)propionitrile would give rise to a distinct signal. The carbon atom of the nitrile group (C≡N) is characteristically found in the downfield region of the spectrum, around 115-125 ppm. youtube.com The aromatic carbons of the biphenyl system would produce a cluster of signals between approximately 110 and 150 ppm. The specific chemical shifts would be influenced by the positions of the amino and propionitrile groups. The aliphatic carbons of the propionitrile side chain would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Amino-4-biphenyl)propionitrile
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.6–7.3 | 110-150 |
| Amino Protons (-NH₂) | 5–6 | - |
| Methylene Protons (-CH₂CN) | ~3.8–4.2 (in analogous compounds) | ~20-30 |
| Methine Proton (-CH-) | Varies | ~30-40 |
| Nitrile Carbon (-C≡N) | - | ~115-125 youtube.com |
| Aromatic Carbons | - | 110-150 |
| Aliphatic Carbons | - | ~20-40 |
| Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions. |
The biphenyl moiety in 2-(2-amino-4-biphenyl)propionitrile is subject to restricted rotation around the C-C single bond connecting the two phenyl rings. This rotational barrier is influenced by the steric hindrance between the substituents on the ortho positions. Dynamic NMR (DNMR) studies, conducted at various temperatures, can provide valuable information about the energy barrier to this rotation and the conformational dynamics of the molecule. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the rate of conformational exchange and the thermodynamic parameters associated with this process.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying functional groups and studying intermolecular interactions.
FTIR Spectroscopy: The FTIR spectrum of 2-(2-amino-4-biphenyl)propionitrile would exhibit characteristic absorption bands for its functional groups. The nitrile group (C≡N) typically shows a sharp, medium-intensity stretching vibration in the range of 2260–2240 cm⁻¹. The amino group (-NH₂) gives rise to two N-H stretching bands in the region of 3500–3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. The N-H bending vibration is expected to appear around 1650–1580 cm⁻¹. The presence of hydrogen bonding, either intermolecularly or intramolecularly involving the amino group, would lead to a broadening and a shift to lower wavenumbers of the N-H stretching bands. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600–1450 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for 2-(2-Amino-4-biphenyl)propionitrile
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitrile (-C≡N) | Stretching | 2260–2240 |
| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3500–3300 |
| Amino (-NH₂) | Bending | 1650–1580 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1600–1450 |
| Note: These are typical ranges and can be influenced by the molecular environment and intermolecular interactions. |
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for studying fragmentation patterns, which can help in elucidating reaction mechanisms. For 2-(2-amino-4-biphenyl)propionitrile, HRMS would provide a precise mass measurement, confirming its molecular formula of C₁₅H₁₄N₂. nih.govchemicalbook.com
In mechanistic studies, such as those involving its synthesis or degradation, HRMS can be used to identify and characterize intermediates and byproducts. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can reveal characteristic fragmentation pathways. For instance, the fragmentation of the protonated molecule might involve the loss of small neutral molecules like HCN or NH₃, providing clues about the molecule's connectivity and the relative stability of the resulting fragment ions.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of 2-(2-amino-4-biphenyl)propionitrile would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. researchgate.netnih.gov
Theoretical and Computational Investigations of 2 2 Amino 4 Biphenyl Propionitrile
Quantum Chemical Studies
Quantum chemical studies are fundamental in elucidating the electronic structure and reactivity of 2-(2-Amino-4-biphenyl)propionitrile (B1178620). These methods, grounded in the principles of quantum mechanics, offer a detailed picture of the molecule's electronic distribution and energy levels.
Density Functional Theory (DFT) for Electronic Structure Elucidation and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. By calculating parameters such as HOMO-LUMO energy gaps, electronegativity, and dipole moments, DFT provides a quantitative understanding of the molecule's stability, reactivity, and polarity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between these orbitals is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
| Computational Parameter | Description | Significance for 2-(2-Amino-4-biphenyl)propionitrile |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |
| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. | Helps in understanding the charge distribution and the nature of chemical bonds within the molecule. |
| Dipole Moment (μ) | A measure of the net molecular polarity, which is the magnitude of the charge on either end of a molecule times the distance between the charges. | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |
Ab Initio Calculations for Reaction Pathway Energetics and Transition State Characterization
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, are employed to study reaction mechanisms in detail. These calculations can map out the potential energy surface of a reaction, identifying the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
For 2-(2-Amino-4-biphenyl)propionitrile, ab initio methods can be used to model various potential reactions, such as those involving the amino or nitrile groups. By characterizing the geometry and energy of the transition states, researchers can determine the activation energy of a reaction, providing a quantitative measure of its feasibility and rate.
Molecular Dynamics Simulations for Conformational Landscape Exploration
The biphenyl (B1667301) unit in 2-(2-Amino-4-biphenyl)propionitrile allows for torsional freedom, leading to a variety of possible three-dimensional conformations. Molecular Dynamics (MD) simulations are a computational method used to explore this conformational landscape by simulating the motion of atoms and molecules over time.
MD simulations provide insights into the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). By analyzing the simulation trajectory, researchers can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical and biological properties.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of a chemical compound based on its molecular structure. In QSPR, mathematical models are developed that correlate calculated molecular descriptors (numerical representations of molecular structure) with experimentally determined properties.
For 2-(2-Amino-4-biphenyl)propionitrile, QSPR models could be developed to predict a wide range of properties, such as boiling point, solubility, or chromatographic retention times. These predictive models are valuable for screening large numbers of virtual compounds and prioritizing experimental work.
Predictive Modeling of Spectroscopic Signatures for Experimental Validation
Computational methods can be used to predict the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to validate the computed structure and electronic properties of the molecule.
For 2-(2-Amino-4-biphenyl)propionitrile, theoretical calculations of its ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR spectrum), and electronic transitions (UV-Vis spectrum) would be invaluable for interpreting experimental spectra and confirming the molecule's identity and purity.
| Spectroscopic Technique | Predicted Parameters | Significance for 2-(2-Amino-4-biphenyl)propionitrile |
| NMR Spectroscopy | Chemical shifts and coupling constants. | Helps in the structural elucidation by identifying the chemical environment of each nucleus. |
| IR Spectroscopy | Vibrational frequencies and intensities. | Provides information about the functional groups present in the molecule, such as the N-H and C≡N stretching vibrations. |
| UV-Vis Spectroscopy | Wavelength of maximum absorbance (λmax) and molar absorptivity. | Gives insights into the electronic transitions within the conjugated biphenyl system. |
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-(2-Amino-4-biphenyl)propionitrile?
A multi-step approach is commonly employed. The synthesis involves:
- Nucleophilic substitution : Reacting a fluoronitrobenzene derivative with an α-substituted propionitrile in an anhydrous aprotic solvent (e.g., using K₂CO₃ as a base) to form intermediates like 2-(3-fluoro-4-nitrobenzene)propionitrile .
- Nitro reduction : Catalytic hydrogenation (e.g., Pd/C under H₂ pressure) to reduce the nitro group to an amine, yielding 2-(4-amino-3-fluorobenzene)propionitrile .
- Gomberg-Bachmann reaction : Coupling the amine intermediate with benzene to form the biphenyl scaffold .
- Hydrolysis : Converting the nitrile to a carboxylic acid if required for downstream applications.
Key analytical tools include GC-MS for intermediate verification and NMR/IR for structural confirmation .
Advanced: How can computational chemistry aid in predicting conformational stability or reaction pathways for this compound?
Density functional theory (DFT) calculations can model the energetics of conformers. For example:
- X-ray crystallography (e.g., SHELXL refinement) can experimentally validate the most stable conformer, as seen in studies of analogous nitriles where anti-periplanar configurations minimize steric strain .
- Transition-state modeling can optimize reaction conditions (e.g., solvent effects on nucleophilic substitution efficiency) .
Basic: What spectroscopic techniques are critical for characterizing 2-(2-Amino-4-biphenyl)propionitrile?
- ¹H/¹³C NMR : To confirm the biphenyl scaffold and amine/cyano group positions. Aromatic protons typically appear as multiplet signals between δ 6.5–8.0 ppm .
- IR Spectroscopy : Strong absorption bands near ~2200 cm⁻¹ confirm the nitrile group .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 222 (M⁺) align with the molecular formula C₁₅H₁₄N₂ .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Disorder in aromatic rings : Common in biphenyl systems. SHELXL’s PART and SIMU commands help model anisotropic displacement parameters .
- Hydrogen bonding : The amine group may form intermolecular H-bonds, requiring high-resolution data (e.g., synchrotron sources) for accurate refinement .
Methodological: How can the Gomberg-Bachmann reaction be optimized for higher yields in biphenyl coupling?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance radical stability during aryl-aryl bond formation .
- Catalyst tuning : Using isoamyl nitrite as a diazotization agent improves coupling efficiency compared to traditional NaNO₂/HCl .
- Temperature control : Reflux conditions (~80°C) balance reaction rate and byproduct suppression .
Data Contradiction: How should researchers address discrepancies in reported nitro reduction efficiencies?
- Catalyst loading : Studies report varying Pd/C ratios (e.g., 7% Pd/C at 45 psi H₂ vs. lower pressures). Systematic optimization of catalyst activity and H₂ pressure is critical .
- Side reactions : Competing hydrolysis of the nitrile group under acidic conditions may reduce yields, necessitating pH-controlled environments .
Safety: What precautions are essential when handling nitrile intermediates in synthesis?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
- Waste disposal : Segregate nitrile-containing waste for professional treatment to prevent environmental contamination .
Advanced: What role does this compound play in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs)?
It serves as a precursor to flurbiprofen , where the biphenyl scaffold and nitrile group are key to anti-inflammatory activity. The nitrile is hydrolyzed to a carboxylic acid in the final step .
Analytical: How is GC-MS applied to monitor reaction intermediates in real time?
- Sampling : Aliquots are extracted at intervals, quenched, and analyzed via GC-MS.
- Quantification : Peak area integration tracks the depletion of starting materials (e.g., 2-(3-fluoro-4-nitrobenzene)propionitrile) and formation of products .
Biological: How can researchers design assays to evaluate the bioactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
